Bienvenue dans la boutique en ligne BenchChem!

4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide

Nicotinic acetylcholine receptor α7 nAChR Tetrazole bioisosterism

4‑Phenyl‑N‑[4‑(1H‑tetrazol‑1‑yl)phenyl]butanamide (CAS 1190278‑18‑2; C₁₇H₁₇N₅O; MW 307.35) is a synthetic aryl‑tetrazole amide that embeds the privileged 1H‑tetrazole moiety—a well‑validated carboxylic acid bioisostere—on a para‑aminophenyl scaffold linked via an amide bond to a 4‑phenylbutanoyl chain. The compound is stocked by multiple commercial suppliers and is catalogued as a research‑grade building block, consistent with its use in structure‑activity relationship (SAR) exploration for neurological and metabolic enzyme targets.

Molecular Formula C17H17N5O
Molecular Weight 307.35 g/mol
Cat. No. B5967688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide
Molecular FormulaC17H17N5O
Molecular Weight307.35 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)N3C=NN=N3
InChIInChI=1S/C17H17N5O/c23-17(8-4-7-14-5-2-1-3-6-14)19-15-9-11-16(12-10-15)22-13-18-20-21-22/h1-3,5-6,9-13H,4,7-8H2,(H,19,23)
InChIKeyBJWSOGMHXWAREU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide: A Structurally Defined Tetrazole-Anilide Scaffold for CNS & Metabolic Target Screening


4‑Phenyl‑N‑[4‑(1H‑tetrazol‑1‑yl)phenyl]butanamide (CAS 1190278‑18‑2; C₁₇H₁₇N₅O; MW 307.35) is a synthetic aryl‑tetrazole amide that embeds the privileged 1H‑tetrazole moiety—a well‑validated carboxylic acid bioisostere—on a para‑aminophenyl scaffold linked via an amide bond to a 4‑phenylbutanoyl chain [1]. The compound is stocked by multiple commercial suppliers and is catalogued as a research‑grade building block, consistent with its use in structure‑activity relationship (SAR) exploration for neurological and metabolic enzyme targets .

4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide: Why Simple N-[4-(Tetrazol-1-yl)phenyl]butanamide Congeners Cannot be Assumed Equivalent


Closely related tetrazole‑aryl amides such as N‑[4‑(1H‑tetrazol‑1‑yl)phenyl]butanamide (MW 231.25, logP 1.63) are structurally truncated analogs lacking the 4‑phenylbutanoyl extension . The additional phenylalkyl chain in 4‑phenyl‑N‑[4‑(1H‑tetrazol‑1‑yl)phenyl]butanamide increases molecular volume as well as lipophilicity, significantly altering key drug‑like property predictions including logP (~2.4 ) and polar surface area (PSA ~53.5 Ų ), which govern passive permeability, CNS partitioning, and plasma protein binding. Interchanging the target compound with a simpler congener therefore introduces uncontrolled variability in physicochemical and pharmacokinetic profiles, undermining SAR reproducibility and translational relevance. Moreover, subtle differences in tetrazole regiochemistry (N1‑ vs N2‑alkylation) can ablate target engagement entirely, as previously demonstrated for α7 nAChR‑targeted tetrazole isosteres where incorrect connectivity abolished receptor affinity and functional activity [1].

4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide: Head-to-Head Physicochemical and Structural Differentiation Data


Para-Tetrazole Regiochemistry Ensures Consistent SAR Output in CNS Amide Scaffolds

SAR studies on the α7 nAChR agonist SEN12333 showed that replacing the native amide bond with a tetrazole isostere completely abolished receptor affinity and agonist activity, demonstrating that the spatial orientation of the tetrazole‑amide linker is a critical determinant of target engagement [1]. In 4‑phenyl‑N‑[4‑(1H‑tetrazol‑1‑yl)phenyl]butanamide, the tetrazole is situated para to the anilide nitrogen, preserving the linear topology required for productive binding in such CNS targets—a feature that is disrupted in meta‑ [2] or ortho‑tetrazole isomers, which therefore carry an elevated risk of inactivity for this chemotype. This regiospecific advantage is absent from the truncated N‑[4‑(1H‑tetrazol‑1‑yl)phenyl]butanamide comparator, which lacks the full pharmacophoric extension.

Nicotinic acetylcholine receptor α7 nAChR Tetrazole bioisosterism CNS drug discovery

Elevated Lipophilicity (ΔlogP ≈ +0.8) Favors CNS Permeability Relative to the Des-Phenyl Analog

Predicted lipophilicity values differentiate 4‑phenyl‑N‑[4‑(1H‑tetrazol‑1‑yl)phenyl]butanamide from its simpler N‑[4‑(1H‑tetrazol‑1‑yl)phenyl]butanamide congener. The target compound is predicted with logP 2.42 (Mcule ), whereas the des‑phenyl analog registers logP 1.63 (ChemDiv ), yielding a ΔlogP of approximately +0.8. This increase places the target compound closer to the optimal logP range of 2–3.5 for CNS drug candidates (as defined by Wager et al. ACS Chem. Neurosci. 2010), suggesting improved passive blood‑brain barrier penetration while avoiding excessive lipophilicity that would compromise aqueous solubility.

Lipophilicity logP CNS multiparameter optimization Blood-brain barrier permeability

Patent‑Documented Scaffold for α7 nAChR Positive Allosteric Modulation Confers Validated Pharmacological Lineage

The tetrazole‑substituted aryl amide chemotype to which 4‑phenyl‑N‑[4‑(1H‑tetrazol‑1‑yl)phenyl]butanamide belongs is explicitly claimed in F. Hoffmann‑La Roche patent US 7,981,914 (and related EP2592070) as positive allosteric modulators of the α7 nicotinic acetylcholine receptor [1]. Example compounds within this patent family have been profiled for α7 nAChR potentiation and linked to pro‑cognitive effects in preclinical models [2]. While the specific target compound is not itself an exemplified final compound, it falls within the Markush scope and is commercially available as a research intermediate for SAR expansion of this series. This contrasts with generic tetrazole‑phenyl amides that lack any documented link to this therapeutically validated target class.

α7 nicotinic receptor Positive allosteric modulator Cognition enhancement Tetrazole-substituted arylamides

Tetrazole Bioisostere Confers Projected Metabolic Stability Advantage Over Carboxylic Acid Analogs

The 1H‑tetrazole moiety is an established carboxylic acid bioisostere that frequently improves metabolic stability by resisting phase‑II glucuronidation, which commonly inactivates carboxylic acid‑containing leads [1]. In the context of 4‑phenyl‑N‑[4‑(1H‑tetrazol‑1‑yl)phenyl]butanamide, the tetrazole replaces the carboxylate that would be present in a hypothetical 4‑(4‑phenylbutanamido)benzoic acid analog. Literature precedent indicates that such tetrazole‑for‑carboxylate substitutions can enhance oral bioavailability and prolong half‑life [1], offering a tangible advantage over carboxylic acid counterparts in lead optimization programs. This class‑level benefit is applicable to all tetrazole‑containing analogs and constitutes a key reason for selecting this scaffold over acid‑functionalized alternatives.

Carboxylic acid bioisostere Metabolic stability Oral bioavailability Tetrazole pharmacokinetics

Predicted Solubility (LogS ≈ −3.6) Matches That of CNS Clinical Candidates, Enabling Standard Formulation Protocols

The predicted aqueous solubility of 4‑phenyl‑N‑[4‑(1H‑tetrazol‑1‑yl)phenyl]butanamide is logS ≈ −3.6 (corresponding to ~251 µM [1]), which falls within the acceptable range for CNS drug candidates (logS > −4 typically considered developable [2]). In contrast, the simpler N‑[4‑(1H‑tetrazol‑1‑yl)phenyl]butanamide is predicted to have logS ≈ −2.3 (ChemDiv ), which is higher solubility but potentially at the expense of membrane permeability. The target compound thus strikes a balance between solubility and permeability, minimizing the need for specialized formulation strategies during in vivo proof‑of‑concept studies—a practical advantage for labs scaling from in vitro to animal models.

Aqueous solubility LogS CNS drug-like properties Formulation compatibility

4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide: Prioritized Application Scenarios Driven by Quantitative Differentiation Evidence


CNS Drug Discovery: α7 nAChR Positive Allosteric Modulator Lead Expansion

Leveraging the patent‑documented α7 nAChR PAM lineage of the tetrazole‑aryl amide scaffold [1], 4‑phenyl‑N‑[4‑(1H‑tetrazol‑1‑yl)phenyl]butanamide serves as a strategic intermediate for synthesizing focused libraries around the Roche‑described phenotype. Its para‑tetrazole configuration preserves the linear amide geometry essential for α7 nAChR engagement [2], while its predicted logP of 2.42 and PSA of ~53.5 Ų place it within CNS MPO‑favorable space . Researchers investigating cognitive deficits in schizophrenia or Alzheimer's disease can use this compound as a benchmark scaffold for systematic variation of the N‑phenyl substituent and the butanamide linker length.

Metabolic Enzyme Inhibitor Screening: ACAT and Xanthine Oxidase Hit‑Finding

The tetrazole amide chemotype is established in the ACAT inhibitor patent literature [3] and in recent xanthine oxidase inhibitor campaigns where structurally related N‑(tetrazol‑1‑yl)phenyl amides achieved IC50 values as low as 0.022 µM [4]. 4‑Phenyl‑N‑[4‑(1H‑tetrazol‑1‑yl)phenyl]butanamide, with its para‑linked tetrazole and extended lipophilic tail, is an ideal entry point for diversity‑oriented synthesis aimed at metabolic targets. Its predicted solubility (logS ≈ −3.6) is adequate for biochemical assay conditions, reducing DMSO precipitation artefacts that plague more lipophilic library members.

ABC Transporter Modulation: Overcoming Multidrug Resistance in Cancer

Phenyltetrazolyl‑phenylamides have been characterized as selective ABCG2 modulators, with the unsubstituted parent compound exhibiting IC50 values 3–4‑fold lower than the reference inhibitor Ko143 [5]. 4‑Phenyl‑N‑[4‑(1H‑tetrazol‑1‑yl)phenyl]butanamide offers a synthetically tractable scaffold for exploring substituent effects on the outer phenyl rings, a key SAR dimension identified in the Köhler and Wiese studies [5]. Its modular amide connectivity facilitates parallel synthesis of analogs for assessing ABCG2 vs. ABCB1 selectivity, directly supporting oncology programs seeking to reverse chemotherapy resistance.

Physicochemical Property Benchmarking: CNS MPO Reference Compound for In Silico Model Validation

Given its well‑defined structure and computationally predicted properties (logP 2.42, PSA ~53.5 Ų, logS −3.6) [6], 4‑phenyl‑N‑[4‑(1H‑tetrazol‑1‑yl)phenyl]butanamide can serve as a calibration standard for validating in silico ADME prediction models. Its intermediate lipophilicity and solubility profile make it a suitable test case for benchmarking CNS MPO scoring algorithms and for training machine‑learning models on amide‑containing tetrazole scaffolds.

Quote Request

Request a Quote for 4-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.